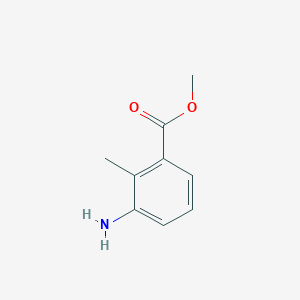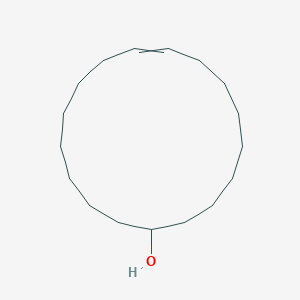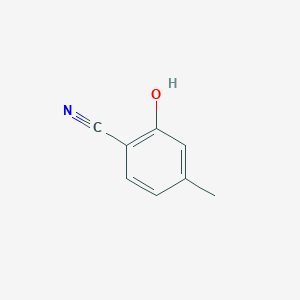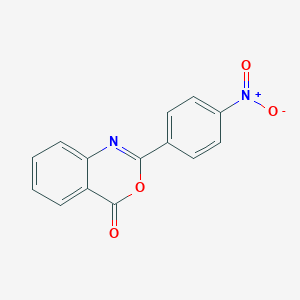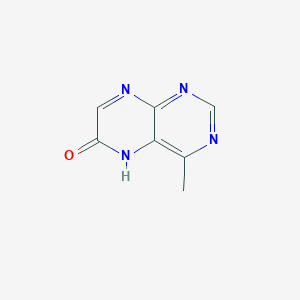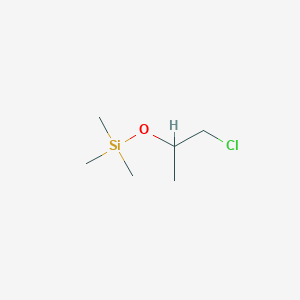
Trimethyl 1-(chloroisopropoxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl 1-(chloroisopropoxy)silane is an organosilicon compound that is widely used in scientific research. It is a colorless liquid that is soluble in organic solvents such as toluene, chloroform, and ether. Trimethyl 1-(chloroisopropoxy)silane is an important reagent in organic synthesis and is used in the preparation of various functionalized silanes.
Wirkmechanismus
The mechanism of action of trimethyl 1-(chloroisopropoxy)silane is based on its ability to react with nucleophiles such as alcohols, amines, and thiols. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of functionalized silanes. The reactivity of trimethyl 1-(chloroisopropoxy)silane is enhanced by the presence of a Lewis acid catalyst, which activates the silicon center towards nucleophilic attack.
Biochemische Und Physiologische Effekte
Trimethyl 1-(chloroisopropoxy)silane is not known to have any significant biochemical or physiological effects. It is a relatively stable compound and is not expected to interact with biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using trimethyl 1-(chloroisopropoxy)silane in lab experiments include its high reactivity towards nucleophiles, its ability to form functionalized silanes, and its compatibility with a wide range of solvents. The limitations of using trimethyl 1-(chloroisopropoxy)silane include its toxicity, which requires careful handling and disposal, and its sensitivity to moisture, which can lead to hydrolysis and decomposition.
Zukünftige Richtungen
For research on trimethyl 1-(chloroisopropoxy)silane include the development of new synthetic methods, the preparation of novel functionalized silanes, and the exploration of its potential applications in materials science, catalysis, and drug discovery. Additionally, further studies are needed to understand the reactivity and mechanism of action of trimethyl 1-(chloroisopropoxy)silane, as well as its potential toxicity and environmental impact.
Synthesemethoden
Trimethyl 1-(chloroisopropoxy)silane is synthesized by reacting chloroisopropyl ether with trimethylchlorosilane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of trimethyl 1-(chloroisopropoxy)silane.
Wissenschaftliche Forschungsanwendungen
Trimethyl 1-(chloroisopropoxy)silane is used extensively in scientific research as a reagent in organic synthesis. It is used in the preparation of various functionalized silanes, which have applications in materials science, catalysis, and drug discovery. Trimethyl 1-(chloroisopropoxy)silane is also used in the synthesis of silicon-based polymers, which have potential applications in electronic devices and biomaterials.
Eigenschaften
CAS-Nummer |
18171-12-5 |
|---|---|
Produktname |
Trimethyl 1-(chloroisopropoxy)silane |
Molekularformel |
C6H15ClOSi |
Molekulargewicht |
166.72 g/mol |
IUPAC-Name |
1-chloropropan-2-yloxy(trimethyl)silane |
InChI |
InChI=1S/C6H15ClOSi/c1-6(5-7)8-9(2,3)4/h6H,5H2,1-4H3 |
InChI-Schlüssel |
XCWTZWMRGUUKJO-UHFFFAOYSA-N |
SMILES |
CC(CCl)O[Si](C)(C)C |
Kanonische SMILES |
CC(CCl)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-3,8-dihydropurin-6-one](/img/structure/B101971.png)
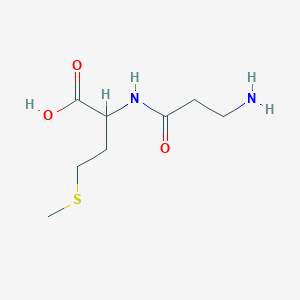
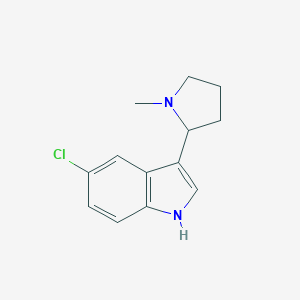
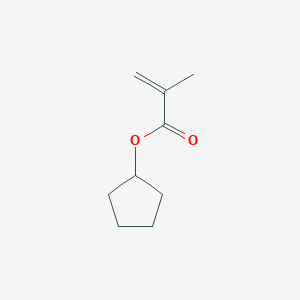
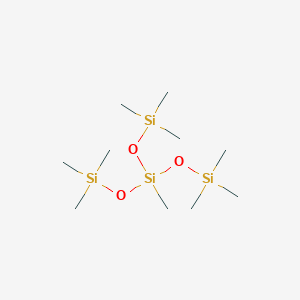
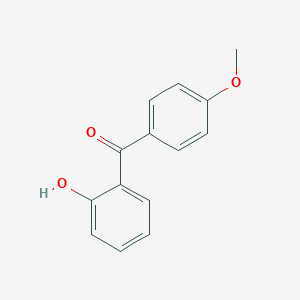
![4-[(Ethoxycarbonyl)oxy]benzoic acid](/img/structure/B101982.png)
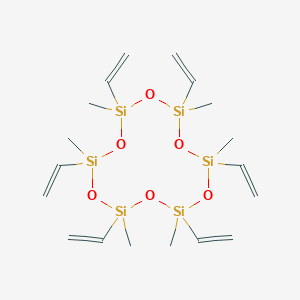
![Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester](/img/structure/B101987.png)
